molecular formula C9H16O2 B8486451 3,3,4-Trimethyloxepan-2-one CAS No. 64047-30-9

3,3,4-Trimethyloxepan-2-one

Cat. No. B8486451
Key on ui cas rn: 64047-30-9
M. Wt: 156.22 g/mol
InChI Key: XXCRXPYEAMCJKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05338879

Procedure details

It is further noted that trimethylcyclohexanone can be prepared by a hydrogenation reaction of isophorone, followed by a Baeyer-Villiger reaction with a peracid to obtain trimethylcaprolactone on a commercial basis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][C:4](=[O:8])[C:3]1([CH3:10])[CH3:9].[O:11]=C1CC(C)(C)CC(C)=C1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][O:8][C:4](=[O:11])[C:3]1([CH3:10])[CH3:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C(CCC1)=O)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1C=C(CC(C)(C)C1)C
Step Three
Name
peracid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C(=O)OCCC1)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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